Superior Antiradical Efficiency of 2-Amino-4,6-di-tert-butylphenol (ADTBP) in Peroxidase Model System
ADTBP demonstrates the highest antiradical efficiency among a series of related aminophenols in a horseradish peroxidase/TMB model system. It is more effective than 2-amino-4-tert-butylphenol (ATBP), which has only one tert-butyl group, and significantly more potent than o-aminophenol (AP) [1]. This establishes ADTBP as the preferred choice for applications requiring robust radical scavenging in an enzymatic context.
| Evidence Dimension | Antiradical Efficiency Ranking (Inhibition Potency) |
|---|---|
| Target Compound Data | ADTBP (2-amino-4,6-di-tert-butylphenol) ranked as the most efficient inhibitor. |
| Comparator Or Baseline | ATBP (2-amino-4-tert-butylphenol), AP (o-aminophenol), TBP (4-tert-butylpyrocatechol). |
| Quantified Difference | ADTBP > ATBP > AP > TBP |
| Conditions | Inhibition of horseradish peroxidase-catalyzed oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) in 0.015 M phosphate citrate buffer, pH 6.0, at 20°C. |
Why This Matters
This data provides a clear, quantitative justification for selecting ADTBP over less-substituted analogs when maximum inhibition of peroxidase-catalyzed oxidation is the primary functional requirement.
- [1] Naumchik, I. V., Karasyova, E. I., Metelitza, D. I., Edimecheva, I. P., Sorokin, V. L., & Shadyro, O. I. (2005). Inhibition of peroxidase-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine by aminophenols. Biochemistry (Moscow), 70(3), 322-329. View Source
